molecular formula C15H10F3N5O B2775639 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide CAS No. 941963-97-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Cat. No.: B2775639
CAS No.: 941963-97-9
M. Wt: 333.274
InChI Key: MCNXCOONICGMPO-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a tetrazole ring, fluorinated aromatic rings, and an amide linkage

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes. This could involve binding to the active site of an enzyme, thereby inhibiting its function, or interacting with a receptor to either stimulate or block its activity .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could disrupt the normal flow of that pathway, leading to changes in the production of certain metabolites . The downstream effects of these changes could include alterations in cellular function and overall physiology.

Pharmacokinetics

Like many other drugs, it is likely absorbed into the bloodstream after administration, distributed throughout the body to reach its targets, metabolized by enzymes in the liver, and eventually excreted from the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a critical cellular process, it could lead to a decrease in the production of certain essential molecules, affecting cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules in the body, such as proteins or other drugs, could potentially interfere with the compound’s action .

Preparation Methods

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 3,4-difluorophenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Amide Bond Formation: The tetrazole-containing intermediate can then be coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The presence of fluorinated aromatic rings and a tetrazole moiety makes it a candidate for use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving tetrazole-containing compounds.

Comparison with Similar Compounds

Similar compounds include other tetrazole-containing amides and fluorinated aromatic compounds. For example:

    N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine on the benzamide ring.

    N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine on the benzamide ring.

The uniqueness of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide lies in its specific combination of fluorinated aromatic rings and a tetrazole moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-10-3-1-9(2-4-10)15(24)19-8-14-20-21-22-23(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNXCOONICGMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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